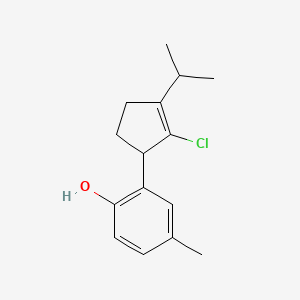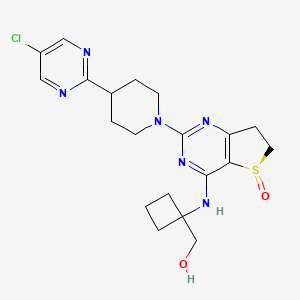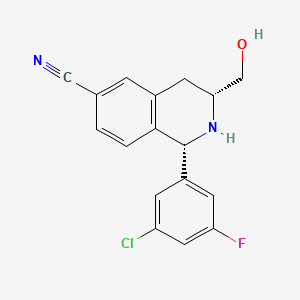
2-(2-Chloro-3-isopropylcyclopent-2-en-1-yl)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of KS0365 involves several synthetic routes and reaction conditions. The exact synthetic route for KS0365 is not widely documented, but it typically involves the use of organic synthesis techniques to achieve the desired molecular structure. Industrial production methods would likely involve large-scale organic synthesis processes, ensuring high purity and yield of the compound.
Analyse Des Réactions Chimiques
KS0365 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
KS0365 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Acts as an activator of the TRPV3 channel, which is involved in various physiological processes.
Medicine: Potential therapeutic applications due to its ability to modulate TRPV3 channel activity, which could be relevant in conditions like pain and inflammation.
Industry: Used in the development of new materials and compounds with specific properties.
Mécanisme D'action
KS0365 exerts its effects by activating the TRPV3 channel . This channel is a member of the transient receptor potential (TRP) family of ion channels, which are involved in various sensory and physiological processes. The activation of TRPV3 by KS0365 leads to an influx of calcium ions into cells, which can trigger various downstream signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
KS0365 is unique in its selective activation of the TRPV3 channel. Similar compounds include:
ML-SI3: A potent TRPML channel inhibitor.
Vocacapsaicin: A TRPV1 agonist used for pain relief.
ML-SA1: A selective TRPML agonist with antiviral properties.
TRPC6-PAM-C20: A selective TRPC6 positive allosteric modulator.
These compounds share some structural similarities with KS0365 but differ in their specific targets and mechanisms of action, highlighting the uniqueness of KS0365 in its selective activation of the TRPV3 channel .
Propriétés
Formule moléculaire |
C15H19ClO |
|---|---|
Poids moléculaire |
250.76 g/mol |
Nom IUPAC |
2-(2-chloro-3-propan-2-ylcyclopent-2-en-1-yl)-4-methylphenol |
InChI |
InChI=1S/C15H19ClO/c1-9(2)11-5-6-12(15(11)16)13-8-10(3)4-7-14(13)17/h4,7-9,12,17H,5-6H2,1-3H3 |
Clé InChI |
OSGBHOYVDQQKET-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C2CCC(=C2Cl)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)
![2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium](/img/structure/B10856300.png)
![(5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone](/img/structure/B10856305.png)

![[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone](/img/structure/B10856316.png)

![4-{[(1R,2S)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy}benzonitrile](/img/structure/B10856328.png)


![2-Amino-2-(2-{4-[3-(piperidin-1-yl)propoxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B10856348.png)
![4-(1H-imidazol-5-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10856362.png)

![4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile](/img/structure/B10856391.png)
![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2S)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate](/img/structure/B10856400.png)